molecular formula C14H13N5S B11079344 2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine

2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine

Cat. No.: B11079344
M. Wt: 283.35 g/mol
InChI Key: YVYFREYQUFJWAM-UHFFFAOYSA-N
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Description

2-({5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)PYRIDINE is a complex organic compound characterized by the presence of a pyridine ring substituted with a tetraazole moiety and a methylsulfanylphenyl group

Preparation Methods

The synthesis of 2-({5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)PYRIDINE typically involves multi-step organic reactions. One common synthetic route includes the formation of the tetraazole ring through cyclization reactions, followed by the introduction of the methylsulfanylphenyl group via nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)PYRIDINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetraazole ring and the methylsulfanylphenyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and tetraazole-containing molecules. Compared to these, 2-({5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)PYRIDINE is unique due to the presence of both the tetraazole ring and the methylsulfanylphenyl group, which confer distinct chemical and biological properties. Examples of similar compounds include 2-methoxy-5-[4-(methylsulfanyl)phenyl]pyridine and other pyridine-substituted thiazole hybrids .

Properties

Molecular Formula

C14H13N5S

Molecular Weight

283.35 g/mol

IUPAC Name

2-[[5-(4-methylsulfanylphenyl)tetrazol-2-yl]methyl]pyridine

InChI

InChI=1S/C14H13N5S/c1-20-13-7-5-11(6-8-13)14-16-18-19(17-14)10-12-4-2-3-9-15-12/h2-9H,10H2,1H3

InChI Key

YVYFREYQUFJWAM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=CC=N3

Origin of Product

United States

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